

# Spectroscopic Characterization of 3-Chloro-4-methoxyphenylboronic acid: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-Chloro-4-methoxyphenylboronic acid

**Cat. No.:** B067107

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## Introduction: The Pivotal Role of 3-Chloro-4-methoxyphenylboronic acid in Modern Synthesis

**3-Chloro-4-methoxyphenylboronic acid** is a vital building block in contemporary organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.<sup>[1]</sup> Its utility is prominent in the fields of medicinal chemistry and materials science, where the precise construction of complex biaryl and heterocyclic structures is paramount.<sup>[1]</sup> For researchers and drug development professionals, a thorough understanding of the structural and electronic properties of this reagent is not merely academic; it is a prerequisite for reaction optimization, impurity profiling, and ultimately, the successful synthesis of target molecules.

This guide provides an in-depth analysis of the key spectroscopic data for **3-Chloro-4-methoxyphenylboronic acid**—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral features, grounded in the compound's unique molecular architecture, and present a logical framework for its characterization. This document serves as a practical reference for scientists, offering field-proven insights into the interpretation of analytical data for this important synthetic intermediate.

# Molecular Structure and its Spectroscopic Implications

The spectroscopic signature of **3-Chloro-4-methoxyphenylboronic acid** is dictated by its constituent functional groups and their arrangement on the phenyl ring. The interplay of the electron-donating methoxy group (-OCH<sub>3</sub>), the electron-withdrawing and inductively acting chloro group (-Cl), and the amphiphilic boronic acid group [-B(OH)<sub>2</sub>] creates a distinct electronic environment that is reflected in its NMR, IR, and MS data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **3-Chloro-4-methoxyphenylboronic acid**, both <sup>1</sup>H and <sup>13</sup>C NMR provide unambiguous evidence for its identity and purity. While publicly available spectra are scarce, a certificate of analysis from a major supplier confirms that the proton NMR spectrum conforms to the expected structure.

## Experimental Protocol: NMR Data Acquisition

A standardized approach to acquiring NMR data for this compound is crucial for reproducibility.

### Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

### Spectrometer Parameters

- Spectrometer: 400 MHz or higher field strength
- Nuclei: <sup>1</sup>H, <sup>13</sup>C
- Temperature: 298 K
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

## **<sup>1</sup>H NMR Spectroscopy: Predicted Chemical Shifts and Rationale**

The aromatic region of the <sup>1</sup>H NMR spectrum is particularly informative. The substitution pattern on the benzene ring gives rise to a predictable set of signals.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8-7.9	d	1H	H-2	The proton ortho to the boronic acid group is deshielded. The chloro substituent also contributes to this deshielding.
~7.6-7.7	dd	1H	H-6	This proton is ortho to the boronic acid and meta to the chloro group, leading to a downfield shift.
~7.0-7.1	d	1H	H-5	Ortho to the electron-donating methoxy group, this proton is shielded and appears more upfield.
~3.9	s	3H	-OCH <sub>3</sub>	The methyl protons of the methoxy group typically appear as a sharp singlet in this region.
~8.0-8.5 (broad)	s	2H	-B(OH) <sub>2</sub>	The protons of the boronic acid hydroxyl groups

are acidic and often exchange with trace water in the solvent, resulting in a broad signal. Its position can be highly variable and it may not always be observed.

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## **<sup>13</sup>C NMR Spectroscopy: Predicted Chemical Shifts**

The <sup>13</sup>C NMR spectrum provides a carbon map of the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Carbon Assignment	Rationale
~160-162	C-4	The carbon attached to the electron-donating methoxy group is significantly shielded and appears downfield.
~138-140	C-2	The carbon atom ortho to the boronic acid and adjacent to the chlorine is expected in this region.
~132-134	C-6	The other carbon ortho to the boronic acid group.
~130 (approx.)	C-1 (ipso)	The carbon bearing the boronic acid group is often difficult to observe due to quadrupolar relaxation of the boron nucleus.
~120-122	C-3	The carbon atom attached to the chlorine atom.
~112-114	C-5	The carbon ortho to the methoxy group is shielded and appears upfield.
~56	-OCH <sub>3</sub>	The carbon of the methoxy group.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of **3-Chloro-4-methoxyphenylboronic acid** will be dominated by vibrations associated with the O-H, C-H, C=C, C-O, B-O, and C-Cl bonds.

## Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common technique for solid samples, requiring minimal preparation.

ATR-IR Analysis Workflow

Caption: Workflow for ATR-IR analysis.

## Interpretation of Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity	Interpretation
3200-3600 (broad)	O-H stretch (boronic acid)	Strong	The broadness is due to hydrogen bonding between the boronic acid molecules in the solid state.
2850-3000	C-H stretch (aromatic and methyl)	Medium	Aromatic C-H stretches typically appear just above 3000 cm <sup>-1</sup> , while the methyl C-H stretch will be just below.
~1600, ~1480	C=C stretch (aromatic ring)	Medium-Strong	These are characteristic absorptions for the benzene ring.
1300-1400	B-O stretch	Strong	A strong band in this region is indicative of the boron-oxygen bond.
1250-1270	C-O stretch (aryl ether)	Strong	This corresponds to the stretching of the C-O bond of the methoxy group.
1020-1080	C-O stretch (aryl ether)	Strong	Another characteristic C-O stretching band.
700-800	C-Cl stretch	Medium-Strong	The carbon-chlorine bond vibration is expected in this region.

# Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

## Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar molecules like boronic acids.

### ESI-MS Analysis Workflow

Caption: Workflow for ESI-MS analysis.

## Expected Mass-to-Charge Ratios (m/z)

- Molecular Formula:  $C_7H_8BClO_3$
- Molecular Weight: 186.40 g/mol
- Exact Mass: 186.0255

In negative ion mode ESI-MS, the most likely observed ion would be the deprotonated molecule:

- $[M-H]^-$ :  $m/z \approx 185.02$

In positive ion mode ESI-MS, adducts with solvent or cations are possible:

- $[M+H]^+$ :  $m/z \approx 187.03$
- $[M+Na]^+$ :  $m/z \approx 209.01$

Boronic acids are also known to dehydrate. A common observation in the mass spectrum is the loss of one or two molecules of water:

- $[M-H_2O+H]^+$ :  $m/z \approx 169.02$
- $[M-2H_2O+H]^+$  (boroxine formation):  $m/z \approx 151.01$

The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak pattern for all chlorine-containing fragments, providing further confirmation of the structure.

## Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of **3-Chloro-4-methoxyphenylboronic acid**. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. For the researcher engaged in the synthesis of novel pharmaceuticals or advanced materials, a proficient interpretation of these spectroscopic techniques is an indispensable skill, ensuring the quality and identity of this crucial synthetic building block.

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## References

- 1. chemimpex.com [chemimpex.com]
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